

Millewanin H: A Promising Natural Product for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025



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Introduction

Millewanin H is a naturally occurring isoflavonoid that has garnered interest in the scientific community for its potential therapeutic applications. Isolated from the plant Millettia pachycarpa, this compound has demonstrated significant biological activity, particularly as an antiestrogenic agent.[1][2][3] This profile makes it a valuable tool for researchers in oncology, endocrinology, and drug discovery. This document provides an overview of commercial suppliers, key experimental data, and detailed protocols for the research use of **Millewanin H**.

Commercial Suppliers

Millewanin H is available for research purposes from various specialized chemical suppliers. One notable supplier is MedchemExpress, which provides the compound under the product number HY-N3256 and CAS number 874303-34-1. It is supplied as a powder and is specified for laboratory research use only.

Physicochemical Properties



Property	Value	
Chemical Name	3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-en-1-yl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one	
Molecular Formula	C25H26O7	
Molecular Weight	438.47 g/mol	
CAS Number	874303-34-1	
Appearance	Powder	
Source	Isolated from Millettia pachycarpa	

Biological Activity

The most well-documented biological activity of **Millewanin H** is its potent antiestrogenic effect. [1][2][3] Research has shown that it can inhibit the activity of 17β -estradiol, the primary female sex hormone, in a dose-dependent manner. This activity is comparable to that of the well-known selective estrogen receptor modulator (SERM), 4-hydroxytamoxifen.[1][3]

Antiestrogenic Activity Data

The antiestrogenic activity of **Millewanin H** was evaluated using a yeast two-hybrid assay, which measures the inhibition of β -galactosidase activity induced by 17 β -estradiol.

Compound	Concentration (M)	Inhibition of β- galactosidase activity (%)
Millewanin H	1 x 10 ⁻⁵	~80%
1 x 10 ⁻⁶	~40%	
1 x 10 ⁻⁷	~20%	_
4-hydroxytamoxifen	1 x 10 ⁻⁵	~90%
1 x 10 ⁻⁶	~60%	
1 x 10 ⁻⁷	~30%	



Data adapted from Ito et al., J. Nat. Prod., 2006.[1][3]

Application Notes and Protocols Antiestrogenic Activity Assessment in a Yeast Two-Hybrid System

This protocol is based on the methodology described in the foundational research on **Millewanin H**.[1][3]

Objective: To determine the antiestrogenic activity of **Millewanin H** by measuring the inhibition of 17β -estradiol-induced β -galactosidase expression in a recombinant yeast strain.

Materials:

- Millewanin H
- Yeast strain co-transformed with plasmids for the human estrogen receptor (hER) ligandbinding domain fused to the GAL4 DNA-binding domain and the coactivator TIF2 fused to the GAL4 activation domain.
- 17β-estradiol (E2)
- 4-hydroxytamoxifen (positive control)
- Yeast growth medium (e.g., YPD)
- Lysis buffer
- o-Nitrophenyl-β-D-galactopyranoside (ONPG)
- Spectrophotometer

Protocol:

 Yeast Culture: Culture the recombinant yeast strain in appropriate selective media overnight at 30°C with shaking.



- Treatment: Dilute the overnight culture and incubate with various concentrations of
 Millewanin H (e.g., 10⁻⁷ to 10⁻⁵ M) or the positive control (4-hydroxytamoxifen) in the
 presence of a fixed concentration of 17β-estradiol (e.g., 10⁻⁸ M). A vehicle control (e.g.,
 DMSO) should also be included. Incubate for 24-48 hours at 30°C.
- Cell Lysis: Harvest the yeast cells by centrifugation, wash with water, and resuspend in lysis buffer. Lyse the cells by freeze-thaw cycles or enzymatic digestion.
- β-Galactosidase Assay: Add ONPG solution to the cell lysates and incubate at 37°C.
- Measurement: Stop the reaction by adding a sodium carbonate solution and measure the absorbance at 420 nm.
- Data Analysis: Calculate the percentage of inhibition of β-galactosidase activity for each concentration of Millewanin H relative to the estradiol-only control.

Expected Outcome: **Millewanin H** is expected to show a dose-dependent inhibition of β -galactosidase activity, indicating its ability to antagonize the action of 17 β -estradiol.

Signaling Pathway

The primary mechanism of action for the antiestrogenic activity of **Millewanin H** is likely through the modulation of the estrogen receptor (ER) signaling pathway. By acting as an antagonist, **Millewanin H** can block the binding of estrogen to its receptor, thereby preventing the transcriptional activation of estrogen-responsive genes that are involved in cell proliferation and survival. This makes it a compound of interest for studying hormone-dependent cancers, such as certain types of breast cancer.



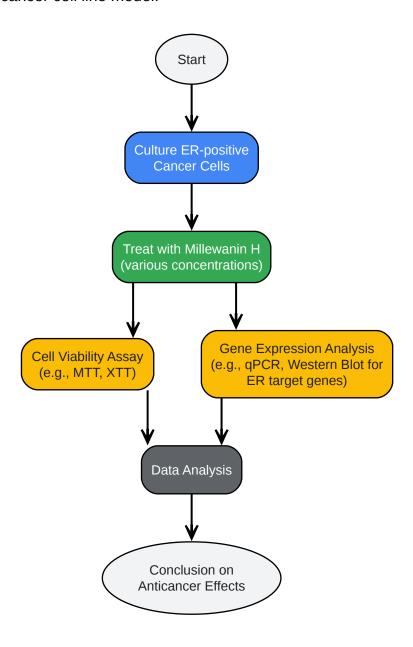


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Caption: Inhibition of Estrogen Receptor Signaling by Millewanin H.

Experimental Workflow

The following diagram outlines a general workflow for investigating the biological activity of **Millewanin H** in a cancer cell line model.



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- To cite this document: BenchChem. [Millewanin H: A Promising Natural Product for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127548#commercial-suppliers-of-millewanin-h-for-research]

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